molecular formula C38H50N2O4 B12461611 N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-pentylcyclohexanecarboxamide)

N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-pentylcyclohexanecarboxamide)

Cat. No.: B12461611
M. Wt: 598.8 g/mol
InChI Key: SOXLXXSZMUAZKZ-UHFFFAOYSA-N
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Description

N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-pentylcyclohexanecarboxamide): is a complex organic compound that features an anthraquinone core with two cyclohexanecarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-pentylcyclohexanecarboxamide) typically involves the reaction of 9,10-anthraquinone with 4-pentylcyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The anthraquinone core can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the anthraquinone core can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amide groups can participate in substitution reactions, particularly nucleophilic substitutions, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Anthraquinone derivatives with additional oxygen functionalities.

    Reduction: Reduced anthraquinone derivatives.

    Substitution: Alkylated amide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-pentylcyclohexanecarboxamide) involves its ability to interact with various molecular targets. The anthraquinone core can intercalate with DNA, disrupting replication and transcription processes. The amide groups can form hydrogen bonds with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Uniqueness: N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-pentylcyclohexanecarboxamide) is unique due to its specific combination of an anthraquinone core with cyclohexanecarboxamide groups, which imparts distinct chemical and physical properties. This makes it particularly suitable for applications in materials science and biological research.

Properties

Molecular Formula

C38H50N2O4

Molecular Weight

598.8 g/mol

IUPAC Name

N-[9,10-dioxo-4-[(4-pentylcyclohexanecarbonyl)amino]anthracen-1-yl]-4-pentylcyclohexane-1-carboxamide

InChI

InChI=1S/C38H50N2O4/c1-3-5-7-11-25-15-19-27(20-16-25)37(43)39-31-23-24-32(34-33(31)35(41)29-13-9-10-14-30(29)36(34)42)40-38(44)28-21-17-26(18-22-28)12-8-6-4-2/h9-10,13-14,23-28H,3-8,11-12,15-22H2,1-2H3,(H,39,43)(H,40,44)

InChI Key

SOXLXXSZMUAZKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4CCC(CC4)CCCCC)C(=O)C5=CC=CC=C5C3=O

Origin of Product

United States

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